5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%
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Overview
Description
5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, also known as 5-hydroxy-3-piperidin-4-ylbenzoic acid (5-OH-PBA), is a compound found in various plants and fungi. 5-OH-PBA is widely studied for its various biological and pharmacological properties, including its ability to act as an antioxidant, anti-inflammatory, and as an inhibitor of enzymes involved in the metabolism of drugs. It is also used in the synthesis of other compounds, such as piperidine-4-carboxylic acid and piperidine-4-carbonylbenzene.
Scientific Research Applications
5-OH-PBA has been widely studied for its various biological and pharmacological properties. It has been found to act as an antioxidant, anti-inflammatory, and as an inhibitor of enzymes involved in the metabolism of drugs. In addition, 5-OH-PBA has been found to be effective in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. It has also been studied for its potential to be used as an anticonvulsant, anti-inflammatory, and anti-cancer agent.
Mechanism of Action
The mechanism of action of 5-OH-PBA is not fully understood. However, it is known to act as an antioxidant, anti-inflammatory, and as an inhibitor of enzymes involved in the metabolism of drugs. It is believed that 5-OH-PBA inhibits the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it is thought to act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
5-OH-PBA has been shown to have various biochemical and physiological effects. It has been shown to reduce levels of oxidative stress, which is associated with a variety of diseases, including cancer, diabetes, and cardiovascular disease. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to reduce inflammation, which is associated with a variety of diseases, including arthritis and asthma.
Advantages and Limitations for Lab Experiments
5-OH-PBA is a relatively stable compound that is relatively easy to synthesize. It is also relatively nontoxic and has a wide range of applications. However, it is not water soluble, which limits its use in some experiments. Additionally, it is not as widely available as some other compounds, which may limit its use in some experiments.
Future Directions
The potential applications of 5-OH-PBA are still being explored. Some potential future directions include further research into its potential as an antioxidant, anti-inflammatory, and as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, further research into its potential use as an anticonvulsant, anti-inflammatory, and anti-cancer agent is warranted. Additionally, further research into its potential use as an inhibitor of cytochrome P450 enzymes and as an inhibitor of drug metabolism is needed. Finally, further research into its potential use as a therapeutic agent for various diseases, such as cancer, diabetes, and cardiovascular disease is warranted.
Synthesis Methods
5-OH-PBA is synthesized by the reaction between piperidine-1-carbonyl chloride and 5-hydroxybenzoic acid. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is carried out in an organic solvent, such as dichloromethane. The reaction produces a mixture of the desired 5-OH-PBA and a byproduct, piperidine-4-carboxylic acid. The mixture is then purified by recrystallization or column chromatography to obtain the desired 5-OH-PBA.
properties
IUPAC Name |
3-hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-17-11-15(10-16(12-17)19(23)24)13-4-6-14(7-5-13)18(22)20-8-2-1-3-9-20/h4-7,10-12,21H,1-3,8-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAJXWBIKXJOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692282 |
Source
|
Record name | 5-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
CAS RN |
1261907-04-3 |
Source
|
Record name | 5-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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